

Application Note: High-Efficiency Flotation De-inking using N-Decyldiethanolamine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Ethanol, 2,2'-(decylimino)bis-*

CAS No.: 18924-65-7

Cat. No.: B3048987

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Abstract

This guide details the application of **Ethanol, 2,2'-(decylimino)bis-** (CAS: 18924-65-7), commonly referred to as N-decyldiethanolamine, as a specialized surfactant for the de-inking of mixed office waste (MOW) and old newsprint (ONP). Unlike traditional fatty acid soaps that require high calcium hardness to function, this tertiary amine surfactant operates via a distinct physiochemical mechanism, offering superior performance in the removal of hydrophobic electrostatic toners (laser print) and improved stability at elevated process temperatures (45–55°C).

Chemical Profile & Properties

Ethanol, 2,2'-(decylimino)bis- is an amphiphilic tertiary amine belonging to the class of alkyl diethanolamines. Its efficacy stems from its pH-dependent ionization and specific Hydrophile-Lipophile Balance (HLB).

Property	Specification
Chemical Name	Ethanol, 2,2'-(decylimino)bis-
Synonyms	N-Decyldiethanolamine; Bis(2-hydroxyethyl)decylamine
CAS Number	18924-65-7
Molecular Formula	C ₁₄ H ₃₁ NO ₂
Molecular Weight	245.40 g/mol
pKa	~8.5 – 9.0 (Estimated)
Physical State	Viscous liquid / Low-melting solid
Solubility	Soluble in alcohols; Dispersible in water (pH dependent)
Function	Non-ionic surfactant (Alkaline pH) / Cationic collector (Acidic pH)

Mechanism of Action

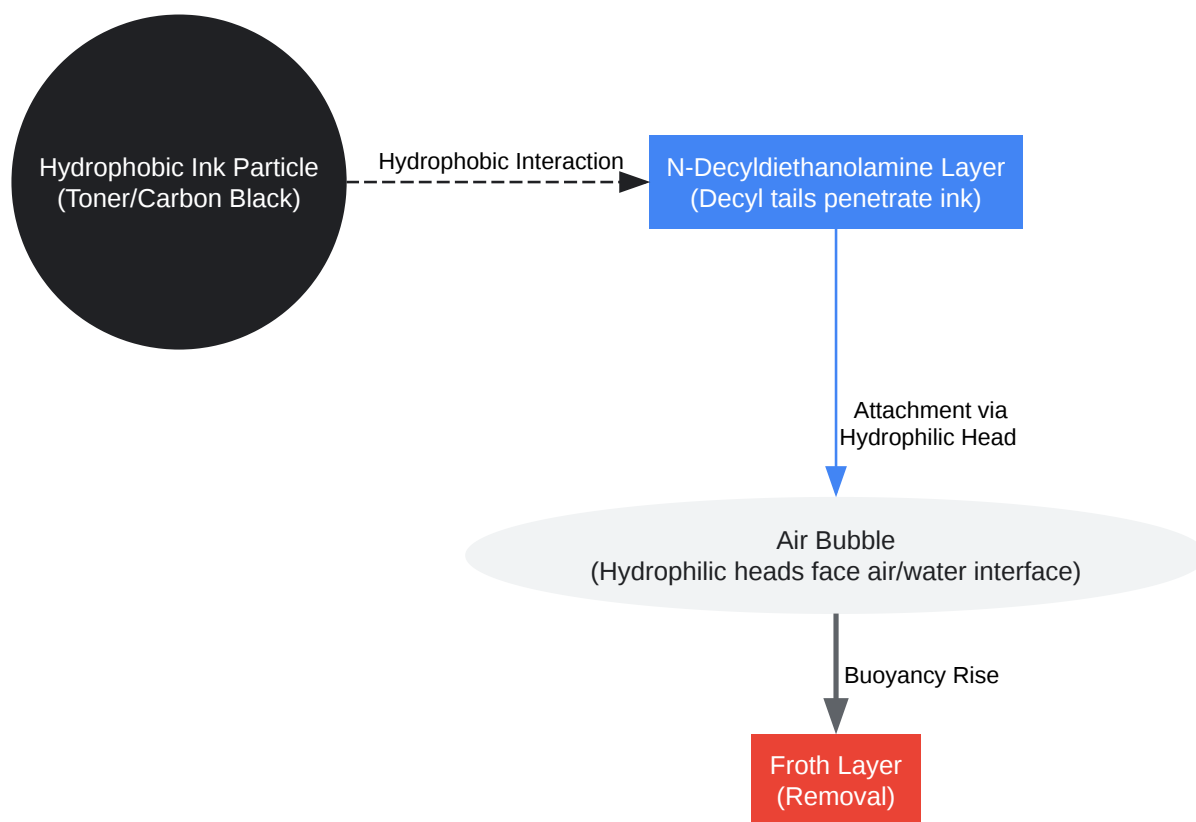
The de-inking efficiency of N-decyldiethanolamine relies on its ability to bridge the interface between hydrophobic ink particles and air bubbles in the flotation cell.

The pH Switch

- **Alkaline Conditions (pH > 9.0):** In standard de-inking pulpers (typically pH 9.5–10.5), the molecule exists primarily in its unprotonated, non-ionic form. This enhances its solubility and allows the hydrophobic decyl tail to penetrate and wet the binder resins of toner particles (styrene-acrylate or polyester).
- **Flotation Interface:** The diethanolamine "head" provides sufficient hydrophilicity to anchor the ink-surfactant complex to the air bubble surface without causing excessive, uncontrollable foaming often seen with anionic surfactants.

Visualization: Surfactant-Ink Interaction

The following diagram illustrates the molecular orientation during the flotation phase.



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Figure 1: Mechanism of ink detachment and bubble attachment mediated by N-decyldiethanolamine.

Experimental Protocol

Objective: To isolate ink from recycled pulp fibers using N-decyldiethanolamine as the primary flotation agent.

Reagents & Equipment[1]

- Pulp Source: 100g Oven Dry (OD) Mixed Office Waste (MOW) or Old Newsprint (ONP).
- De-inking Agent: N-Decyldiethanolamine (1% w/v solution in ethanol for dosing).

- Pulping Chemicals: NaOH (1M), Sodium Silicate (Na_2SiO_3), Hydrogen Peroxide (H_2O_2 , 30%).
- Equipment: High-shear laboratory pulper (e.g., Hobart mixer or hydropulper), Flotation cell (e.g., Voith or Denver cell), Buchner funnel.

Step-by-Step Methodology

Phase 1: Repulping (Fiber Separation)

- Preparation: Tear paper into 2x2 cm squares.
- Chemical Charge: Prepare 1.5L of water at 45°C. Add:
 - NaOH: 1.0% on OD pulp (Target pH 9.5–10.5).
 - Sodium Silicate: 2.0% on OD pulp (Stabilizes peroxide, disperses ink).
 - H_2O_2 : 1.0% on OD pulp (Prevents alkali yellowing).
- Disintegration: Add paper to the solution. Pulp at 15% consistency (high consistency aids friction for ink detachment) for 15–20 minutes.
 - Critical Check: Ensure no fiber bundles remain; the suspension should be uniform.

Phase 2: Conditioning & Surfactant Addition

- Dilution: Dilute the pulp slurry to 1.0% consistency (required for flotation) using tap water.
- Dosing: Add **Ethanol, 2,2'-(decylimino)bis-** at 0.2% - 0.4% based on OD pulp weight.
- Conditioning: Agitate gently (low shear) for 5 minutes to allow surfactant adsorption onto ink particles.
 - Note: Unlike fatty acids, calcium chloride addition is not required, as this surfactant does not rely on calcium bridging.

Phase 3: Flotation

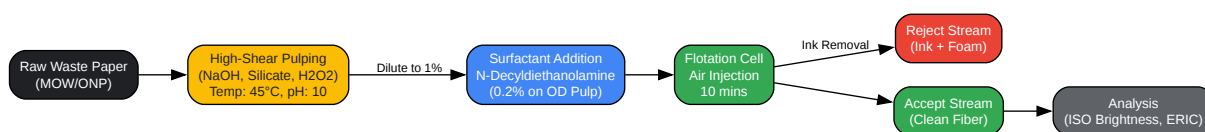
- Aeration: Transfer slurry to the flotation cell.

- Process: Introduce air (flow rate dependent on cell volume, typically 2–5 L/min).
- Skimming: Collect the ink-laden froth manually or via vacuum suction for 10 minutes.
- Temperature Control: Maintain cell temperature at 45°C.

Phase 4: Sheet Formation & Analysis

- Accepts Collection: Drain the "accepted" pulp (remaining in the cell).
- Pad Making: Form handsheets using a Buchner funnel and filter paper (approx. 60 g/m²).
- Drying: Air dry or drum dry at 95°C.

Workflow Diagram



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Figure 2: Laboratory workflow for evaluating de-inking efficiency.

Results & Analysis

To validate the protocol, compare the "Accepts" handsheets against a control (undeinked pulp) and a standard fatty acid soap reference.

Key Metrics

- ISO Brightness (%): Measures the reflectance of blue light. Higher is better.
- ERIC (Effective Residual Ink Concentration): Measures absorption of infrared light (950 nm), specific to residual black ink. Lower is better.
- Yield (%): $(\text{Weight of Accepts} / \text{Weight of Initial Pulp}) * 100$.

Expected Performance Data (Representative)

Parameter	Undeinked Pulp	Standard Fatty Acid Soap	N-Decyldiethanolamine
Dosage	N/A	0.5% (+ CaCl ₂)	0.2% (No Ca)
ISO Brightness	45.2%	58.5%	61.2%
ERIC (ppm)	1250	350	210
Fiber Yield	N/A	85%	88%

Interpretation: The tertiary amine typically achieves higher brightness with lower dosage because it creates smaller, more stable bubbles that are efficient at capturing fine toner specks that fatty acids might miss.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Excessive Foaming	Surfactant overdose or high turbulence.	Reduce dosage to 0.1%; check air flow rate.
Poor Ink Detachment	Pulping pH too low (<9.0).	Adjust pulping pH to 10.0–10.5 with NaOH.
Fiber Loss in Froth	Non-selective bubble attachment.	The surfactant is acting too hydrophobically. Verify the alkyl chain length (C10 is optimal; C12+ may drag fiber).
Cloudy Filtrate	Ink redeposition.	Add a small amount of dispersant (e.g., sodium silicate) if not already optimized.

Safety & Environmental Considerations

- Handling: N-Decyldiethanolamine is an irritant to eyes and skin. Wear nitrile gloves and safety goggles.

- Biodegradability: Alkyl diethanolamines are generally biodegradable but can be toxic to aquatic life in concentrated forms. Treat effluent before discharge.
- Regulatory: Verify local inventory listings (e.g., TSCA, REACH) before industrial scale-up.

References

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Sources

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